Désoxyuridine-5'-diphosphate

Vue d'ensemble

Description

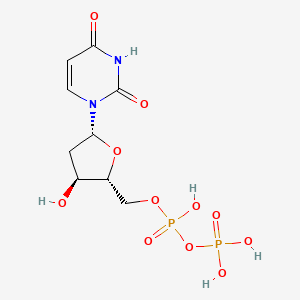

Le Désoxyuridine-5’-Diphosphate est un nucléotide pyrimidique qui joue un rôle crucial dans le métabolisme des nucléotides. C'est un désoxyribonucléotide, plus précisément une molécule de désoxyuridine liée à un groupe diphosphate. Ce composé est essentiel dans la biosynthèse du désoxythymidine monophosphate, un précurseur de la synthèse de l'ADN, et contribue à maintenir l'équilibre des pools de nucléotides au sein de la cellule .

Applications De Recherche Scientifique

Deoxyuridine-5’-Diphosphate has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.

Biology: Plays a role in DNA repair and replication studies.

Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain metabolic disorders.

Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a standard in analytical techniques.

Analyse Biochimique

Biochemical Properties

Deoxyuridine-5’-diphosphate is a key intermediate in the nucleotide metabolism pathway. It is synthesized from deoxyuridine-5’-monophosphate through the action of nucleoside diphosphate kinase. Deoxyuridine-5’-diphosphate is further phosphorylated to form deoxyuridine-5’-triphosphate, which is then converted to deoxyuridine-5’-monophosphate by deoxyuridine triphosphatase. This compound interacts with various enzymes, including thymidylate synthase, which converts deoxyuridine-5’-monophosphate to deoxythymidine-5’-monophosphate, a precursor for DNA synthesis .

Cellular Effects

Deoxyuridine-5’-diphosphate influences several cellular processes, including DNA replication and repair. It is incorporated into DNA during replication, and its presence can lead to mutations if not properly regulated. Deoxyuridine-5’-diphosphate also affects cell signaling pathways and gene expression by modulating the availability of nucleotide pools. This compound can impact cellular metabolism by influencing the balance between deoxyribonucleotide triphosphates and diphosphates .

Molecular Mechanism

The molecular mechanism of deoxyuridine-5’-diphosphate involves its interaction with various enzymes and biomolecules. It binds to nucleoside diphosphate kinase, which catalyzes its phosphorylation to deoxyuridine-5’-triphosphate. Deoxyuridine-5’-diphosphate also interacts with deoxyuridine triphosphatase, which hydrolyzes it to deoxyuridine-5’-monophosphate. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deoxyuridine-5’-diphosphate can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its concentration and effects on cellular function. Long-term studies have shown that deoxyuridine-5’-diphosphate can impact cellular processes such as DNA replication and repair, gene expression, and cell signaling pathways .

Dosage Effects in Animal Models

The effects of deoxyuridine-5’-diphosphate vary with different dosages in animal models. At low doses, it can support DNA synthesis and repair, while at high doses, it can lead to toxic effects such as DNA damage and cell death. Threshold effects have been observed, where a certain concentration of deoxyuridine-5’-diphosphate is required to elicit a biological response. Toxic or adverse effects at high doses include disruptions in nucleotide metabolism and increased mutation rates .

Metabolic Pathways

Deoxyuridine-5’-diphosphate is involved in several metabolic pathways, including nucleotide metabolism and DNA synthesis. It is synthesized from deoxyuridine-5’-monophosphate by nucleoside diphosphate kinase and is further phosphorylated to deoxyuridine-5’-triphosphate. This compound interacts with enzymes such as thymidylate synthase and deoxyuridine triphosphatase, which regulate its conversion to other nucleotides. These interactions are essential for maintaining the balance of nucleotide pools and ensuring proper DNA synthesis and repair .

Transport and Distribution

Deoxyuridine-5’-diphosphate is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of deoxyuridine-5’-diphosphate can affect its activity and function, influencing cellular processes such as DNA replication and repair .

Subcellular Localization

The subcellular localization of deoxyuridine-5’-diphosphate is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. Targeting signals and post-translational modifications can direct deoxyuridine-5’-diphosphate to specific compartments or organelles, influencing its interactions with enzymes and other biomolecules. These localization mechanisms are essential for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Désoxyuridine-5’-Diphosphate peut être synthétisé par des méthodes enzymatiques ou chimiques. Une méthode enzymatique courante consiste à phosphoryler le désoxyuridine monophosphate en utilisant la nucléoside diphosphate kinase. La réaction se produit généralement en milieu aqueux à pH et température physiologiques, l'adénosine triphosphate servant de donneur de phosphate.

Méthodes de production industrielle : La production industrielle du Désoxyuridine-5’-Diphosphate implique souvent une synthèse enzymatique à grande échelle en raison de sa spécificité et de son efficacité. Le processus est optimisé pour assurer un rendement et une pureté élevés, en utilisant souvent des enzymes recombinantes et des conditions réactionnelles contrôlées afin de minimiser les sous-produits et la dégradation.

Analyse Des Réactions Chimiques

Types de réactions : Le Désoxyuridine-5’-Diphosphate subit diverses réactions chimiques, notamment :

Phosphorylation : Conversion en désoxyuridine-5’-triphosphate.

Hydrolyse : Dégradation en désoxyuridine monophosphate et phosphate inorganique.

Substitution : Remplacement du groupe diphosphate par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Phosphorylation : Utilise l'adénosine triphosphate et la nucléoside diphosphate kinase.

Hydrolyse : Catalysée par des phosphatases en solutions aqueuses à pH neutre.

Substitution : Nécessite des catalyseurs et des conditions spécifiques en fonction du produit souhaité.

Principaux produits :

Désoxyuridine-5’-Triphosphate : Formé par phosphorylation.

Désoxyuridine monophosphate : Résultat de l'hydrolyse.

Divers nucléotides substitués : En fonction de la réaction de substitution.

Applications dans la recherche scientifique

Le Désoxyuridine-5’-Diphosphate a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres nucléotides et analogues de nucléotides.

Biologie : Joue un rôle dans les études de réparation et de réplication de l'ADN.

Médecine : Investigé pour son potentiel dans les thérapies antivirales et comme outil de diagnostic dans certaines maladies métaboliques.

Industrie : Utilisé dans la production de médicaments à base de nucléotides et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le Désoxyuridine-5’-Diphosphate exerce ses effets principalement par son rôle dans le métabolisme des nucléotides. Il est converti en désoxyuridine-5’-triphosphate, qui est ensuite utilisé dans la synthèse de l'ADN. Le composé contribue également à réguler la concentration intracellulaire du désoxyuridine triphosphate, empêchant l'incorporation de l'uracile dans l'ADN . Cette régulation est cruciale pour maintenir l'intégrité de l'ADN et prévenir les mutations.

Composés similaires :

Désoxyuridine-5’-Triphosphate : Une forme triphosphate impliquée dans la synthèse de l'ADN.

Désoxycytidine-5’-Diphosphate : Un autre nucléotide pyrimidique avec des fonctions similaires.

Thymidine-5’-Diphosphate : Un analogue de la thymidine impliqué dans la synthèse de l'ADN.

Unicité : Le Désoxyuridine-5’-Diphosphate est unique en raison de son rôle spécifique dans la biosynthèse du désoxythymidine monophosphate et de sa fonction de régulation dans le métabolisme des nucléotides. Contrairement à d'autres nucléotides, il empêche spécifiquement l'incorporation de l'uracile dans l'ADN, soulignant son rôle crucial dans le maintien de la stabilité génétique .

Mécanisme D'action

Deoxyuridine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It is converted to deoxyuridine-5’-triphosphate, which is then used in DNA synthesis. The compound also helps regulate the intracellular concentration of deoxyuridine triphosphate, preventing the incorporation of uracil into DNA . This regulation is crucial for maintaining DNA integrity and preventing mutations.

Comparaison Avec Des Composés Similaires

Deoxyuridine-5’-Triphosphate: A triphosphate form involved in DNA synthesis.

Deoxycytidine-5’-Diphosphate: Another pyrimidine nucleotide with similar functions.

Thymidine-5’-Diphosphate: A thymidine analog involved in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Diphosphate is unique due to its specific role in the biosynthesis of deoxythymidine monophosphate and its regulatory function in nucleotide metabolism. Unlike other nucleotides, it specifically prevents the incorporation of uracil into DNA, highlighting its critical role in maintaining genetic stability .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZTVCCBMIIKE-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194922 | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4208-67-7 | |

| Record name | dUDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYURIDINE-5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dUDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-13-Methyl-2-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1216473.png)

![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)